9-ethyl-9H-carbazole-2-carbaldehyde
Übersicht
Beschreibung
9-ethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an aldehyde group at the 2-position and an ethyl group at the 9-position of the carbazole ring makes this compound a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes:
Alkylation: Carbazole is reacted with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-ethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 9-ethyl-9H-carbazole-2-carboxylic acid.
Reduction: 9-ethyl-9H-carbazole-2-methanol.
Substitution: Various substituted carbazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
9-ethyl-9H-carbazole-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism by which 9-ethyl-9H-carbazole-2-carbaldehyde exerts its effects, particularly in biological systems, involves the activation of the p53 signaling pathway. This activation leads to increased apoptosis (programmed cell death) and senescence (cell aging) in melanoma cells. The compound enhances the phosphorylation of p53 at Ser15, which is crucial for its tumor suppressor functions . Additionally, it activates the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further promoting apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with an aldehyde group at the 3-position.
9-methyl-9H-carbazole-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group at the 9-position.
9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde: Contains two aldehyde groups at the 3 and 6 positions and a longer alkyl chain at the 9-position.
Uniqueness
9-ethyl-9H-carbazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit melanoma cell growth through the activation of the p53 pathway sets it apart from other carbazole derivatives .
Biologische Aktivität
9-Ethyl-9H-carbazole-2-carbaldehyde (ECCA) is a carbazole derivative that has garnered attention for its significant biological activities, particularly in the field of cancer research. This compound has been investigated for its antitumor properties, specifically in relation to melanoma cells. The following sections outline the biological activity of ECCA, highlighting key findings from various studies, including its mechanisms of action and potential therapeutic applications.
Antitumor Activity
ECCA exhibits notable antitumor effects, particularly against melanoma cells. Research indicates that ECCA can selectively inhibit the growth of both BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human melanocytes. The mechanism involves the reactivation of the p53 pathway, a crucial tumor suppressor frequently mutated in various cancers.
-
Induction of Apoptosis : ECCA promotes apoptosis in melanoma cells through:
- Upregulation of caspase activities.
- Increased phosphorylation of p53 at Ser15, which is essential for initiating apoptosis.
- Activation of stress-related MAPK pathways (p38-MAPK and JNK), which further contribute to cell death.
- In Vivo Studies : In animal models, ECCA demonstrated a capacity to suppress melanoma growth effectively by enhancing apoptosis and reducing cell proliferation without causing toxicity to normal tissues .
Research Findings
A study published in 2021 evaluated the biological activity of ECCA in detail. Key findings include:
- Selective Growth Inhibition : ECCA showed strong inhibitory effects on melanoma cell lines with minimal impact on normal cells.
- Pathway Activation : RNA sequencing revealed that ECCA significantly affects pathways related to apoptosis, particularly through the activation of p53 signaling.
- Combination Therapy Potential : When combined with BRAF inhibitors, ECCA enhanced the growth inhibition of melanoma cells, suggesting its potential role in combination therapies for treating resistant melanoma .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the effectiveness of ECCA in preclinical models:
- Case Study 1 : In a study involving human melanoma xenografts in mice, treatment with ECCA resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptotic cell death within the tumors.
- Case Study 2 : A comparative study assessing various carbazole derivatives found that ECCA exhibited superior antitumor activity relative to other compounds tested, emphasizing its potential as a lead candidate for drug development.
Eigenschaften
IUPAC Name |
9-ethylcarbazole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLGPOLSWKDCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568780 | |
Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56166-62-2 | |
Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.